Ibrexafungerp

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

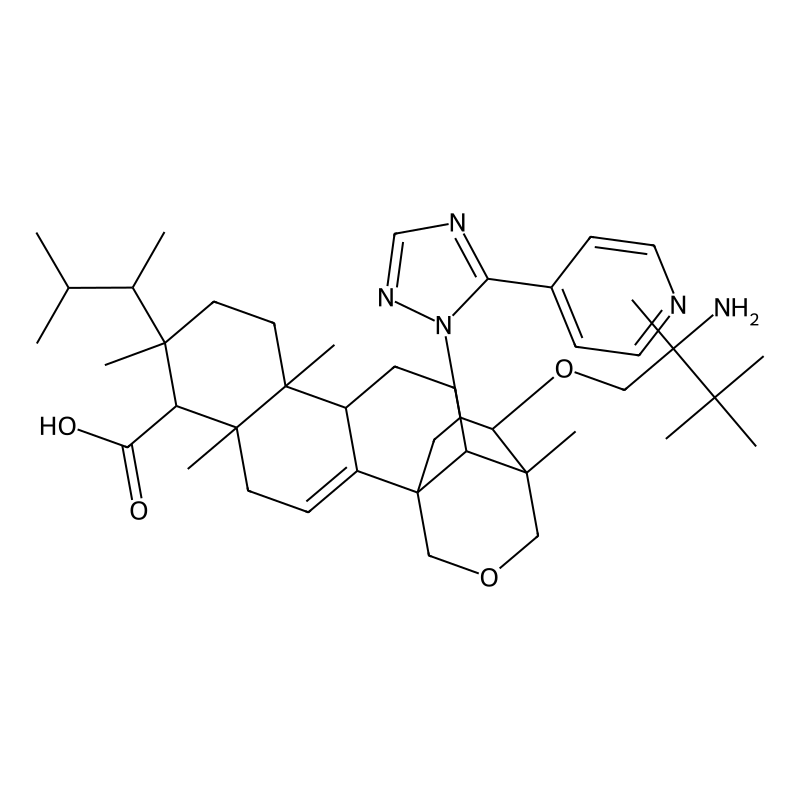

Ibrexafungerp is a novel antifungal compound classified as a triterpene, specifically a semi-synthetic derivative of enfumafungin. It is primarily indicated for the treatment of vulvovaginal candidiasis, particularly in cases where traditional antifungal therapies, such as echinocandins and azoles, may have failed due to resistance. Ibrexafungerp's chemical structure is complex, with the formula C₄₄H₆₇N₅O₄ and a molecular weight of approximately 922.18 grams per mole. Its unique mechanism of action involves the inhibition of β-(1,3)-D-glucan synthase, an enzyme critical for fungal cell wall integrity, making it effective against various fungal pathogens.

The specific synthetic pathways may involve multiple steps including oxidation, reduction, and functional group modifications .

Ibrexafungerp demonstrates significant antifungal activity against a range of pathogens, particularly those belonging to the Candida species. Its mechanism involves non-competitive inhibition of β-(1,3)-D-glucan synthase, leading to increased permeability of the fungal cell wall and eventual cell lysis due to osmotic stress. Unlike traditional echinocandins, ibrexafungerp has shown effectiveness against strains resistant to these drugs, thus providing a crucial therapeutic option in managing resistant fungal infections .

Ibrexafungerp is primarily used for treating vulvovaginal candidiasis but has potential applications in other fungal infections due to its broad-spectrum activity. Its oral bioavailability makes it particularly advantageous compared to echinocandins, which require parenteral administration. Ongoing research is exploring its efficacy against other fungal pathogens and its role in combination therapies .

Ibrexafungerp's pharmacokinetics can be influenced by coadministered drugs. For instance:

- CYP3A4 Inhibitors: Strong inhibitors like ketoconazole significantly increase ibrexafungerp's area under the curve (AUC) and maximum concentration (Cmax), indicating potential for increased effects or toxicity.

- Proton Pump Inhibitors: Medications like pantoprazole can decrease ibrexafungerp's AUC but not to a clinically significant extent at recommended doses.

- Other Antifungals: Studies suggest that ibrexafungerp does not adversely affect the pharmacokinetics of other antifungal agents like rosiglitazone .

Ibrexafungerp belongs to a class of antifungals that includes several other compounds known for their mechanisms targeting β-(1,3)-D-glucan synthase. Below is a comparison with similar compounds:

| Compound Name | Class | Mechanism of Action | Administration Route | Unique Features |

|---|---|---|---|---|

| Caspofungin | Echinocandin | Inhibits β-(1,3)-D-glucan synthase | Intravenous | First echinocandin approved; limited oral bioavailability |

| Micafungin | Echinocandin | Inhibits β-(1,3)-D-glucan synthase | Intravenous | Broad spectrum against Candida and Aspergillus |

| Anidulafungin | Echinocandin | Inhibits β-(1,3)-D-glucan synthase | Intravenous | Long half-life; stable in solution |

| Enfumafungin | Echinocandin | Inhibits β-(1,3)-D-glucan synthase | Intravenous | Precursor to ibrexafungerp; lower oral bioavailability |

| Ibrexafungerp | Triterpene | Inhibits β-(1,3)-D-glucan synthase | Oral | Oral bioavailability; effective against resistant strains |

Ibrexafungerp's unique oral formulation allows for easier administration compared to its intravenous counterparts while maintaining efficacy against resistant fungal strains . This positions it as a valuable addition to the antifungal arsenal.

Ibrexafungerp possesses the molecular formula C₄₄H₆₇N₅O₄, representing a complex triterpenoid structure with significant molecular complexity [1] [2]. The compound exhibits a molecular weight of 730.051 grams per mole for the free base form, while the citrate salt formulation demonstrates a substantially higher molecular weight of 922.18 grams per mole [3] [5]. This molecular weight places ibrexafungerp within the category of large pharmaceutical molecules, exceeding the typical range for orally bioavailable compounds as defined by Lipinski's Rule of Five [5].

The molecular composition reveals a carbon-to-hydrogen ratio characteristic of saturated and partially unsaturated hydrocarbon frameworks typical of triterpenoid natural products [1] [4]. The presence of five nitrogen atoms and four oxygen atoms indicates substantial heteroatom incorporation, contributing to the compound's unique pharmacological properties and distinguishing it from simpler terpene structures [2] [4].

| Parameter | Value |

|---|---|

| Molecular Formula | C₄₄H₆₇N₅O₄ |

| Molecular Weight (free base) | 730.051 g/mol |

| Molecular Weight (citrate salt) | 922.18 g/mol |

| Monoisotopic Mass | 729.519305657 |

Chemical Nomenclature and Identification Parameters

The International Union of Pure and Applied Chemistry nomenclature for ibrexafungerp is (1R,5S,6R,7R,10R,11R,14R,15S,20R,21R)-21-[(2R)-2-amino-2,3,3-trimethylbutoxy]-5,7,10,15-tetramethyl-7-[(2R)-3-methylbutan-2-yl]-20-(5-pyridin-4-yl-1,2,4-triazol-1-yl)-17-oxapentacyclo[13.3.3.01,14.02,11.05,10]henicos-2-ene-6-carboxylic acid [1] [5]. This systematic name reflects the complex pentacyclic framework and multiple stereochemical centers inherent in the molecular architecture.

The compound is assigned Chemical Abstracts Service registry number 1207753-03-4 for the free base form, with the citrate salt bearing the distinct registry number 1965291-08-0 [2] [5]. Additional identification parameters include the Unique Ingredient Identifier A92JFM5XNU and ChEMBL identifier CHEMBL4297513, facilitating cross-referencing across chemical databases [1] [2].

| Parameter | Value |

|---|---|

| IUPAC Name | (1R,5S,6R,7R,10R,11R,14R,15S,20R,21R)-21-[(2R)-2-amino-2,3,3-trimethylbutoxy]-5,7,10,15-tetramethyl-7-[(2R)-3-methylbutan-2-yl]-20-(5-pyridin-4-yl-1,2,4-triazol-1-yl)-17-oxapentacyclo[13.3.3.01,14.02,11.05,10]henicos-2-ene-6-carboxylic acid |

| CAS Number | 1207753-03-4 |

| UNII | A92JFM5XNU |

| ChEMBL ID | CHEMBL4297513 |

| DrugBank ID | DB12471 |

Structural Characteristics of the Triterpene Core

Ibrexafungerp represents a semisynthetic derivative of enfumafungin, characterized by a distinctive pentacyclic triterpene core structure [4] [5]. The molecular framework exhibits the characteristic features of fernene-type triterpenoids, distinguished by the presence of four ring systems with a six-membered D-ring configuration [17]. This structural classification places ibrexafungerp within the broader category of pentacyclic triterpenoids, which represent one of the most structurally diverse classes of natural product derivatives [16] [22].

The pentacyclic core demonstrates the typical 17-oxapentacyclo[13.3.3.01,14.02,11.05,10]henicos-2-ene framework, incorporating an oxygen-containing heterocyclic ring system [1] [5]. This structural motif differentiates ibrexafungerp from conventional steroid-based compounds, as the triterpene backbone originates from the cyclization of squalene rather than lanosterol pathways [17] [22]. The fernene-type structural classification is supported by the presence of the characteristic ring system modifications that distinguish this compound class from other pentacyclic triterpenes such as hopane, oleanane, and ursane derivatives [16] [17].

The core structure retains essential features from the parent enfumafungin molecule, including the preservation of key hydroxylation patterns and ring connectivity that contribute to the compound's biological activity [17]. Structural analysis reveals that the pentacyclic framework provides a rigid molecular scaffold that constrains the spatial orientation of functional groups critical for target protein interactions [4] [17].

Key Functional Groups and Their Spatial Arrangements

The molecular architecture of ibrexafungerp incorporates several critical functional groups that define its chemical reactivity and biological interactions [1] [2]. The carboxylic acid moiety located at position 6 serves as a primary ionizable group, contributing significantly to the compound's pH-dependent solubility characteristics [1] [8]. This functional group exhibits a predicted pKa value of 4.39, indicating acidic properties that influence the compound's behavior across physiological pH ranges [5].

The amino group incorporated within the 2,3,3-trimethylbutoxy side chain at position 21 represents a basic functional center with a predicted pKa of 9.75 [5]. This amino functionality contributes to the compound's overall charge distribution and influences its interaction with biological membranes and target proteins [2] [5]. The spatial arrangement of this amino group within the sterically hindered trimethylbutoxy substituent affects its accessibility for hydrogen bonding and electrostatic interactions.

The pyridin-4-yl-1,2,4-triazol-1-yl heterocyclic system attached at position 20 constitutes a significant pharmacophore element [1] [4]. This aromatic heterocyclic assembly provides multiple nitrogen atoms capable of participating in hydrogen bonding and π-π stacking interactions with target proteins [4] [10]. The triazole ring system exhibits electron-deficient characteristics that enhance its capacity for coordination with metal centers and formation of non-covalent interactions.

Multiple methyl substituents positioned at carbons 5, 7, 10, and 15 contribute to the overall lipophilic character of the molecule while providing steric bulk that influences conformational preferences [1] [2]. The (2R)-3-methylbutan-2-yl side chain at position 7 introduces additional branching that affects the molecule's three-dimensional shape and membrane penetration properties [1] [5].

Stereochemistry and Conformational Analysis

Ibrexafungerp exhibits extensive stereochemical complexity with twelve defined stereogenic centers distributed throughout the pentacyclic framework [1] [5]. The absolute configuration at each stereocenter has been rigorously determined, with the molecule demonstrating the following stereochemical assignments: C-1 (R), C-5 (S), C-6 (R), C-7 (R), C-10 (R), C-11 (R), C-14 (R), C-15 (S), C-20 (R), and C-21 (R) [1] [12]. Additional stereogenic centers within the side chain substituents include the (2R)-configuration of both the amino-containing trimethylbutoxy group and the methylbutan-2-yl substituent [1] [5].

The rigidity of the pentacyclic core significantly constrains conformational flexibility, with the majority of the molecular framework adopting a fixed three-dimensional arrangement [4] [17]. Molecular dynamics studies of related triterpenoid structures suggest that conformational variability primarily occurs within the flexible side chain regions rather than the cyclic core [24]. The 17-oxapentacyclo framework exhibits minimal ring flexibility due to the extensive ring fusion and the presence of the ether linkage [1] [4].

| Position | Configuration |

|---|---|

| C-1 | R |

| C-5 | S |

| C-6 | R |

| C-7 | R |

| C-10 | R |

| C-11 | R |

| C-14 | R |

| C-15 | S |

| C-20 | R |

| C-21 | R |

| C-2 (side chain) | R |

| C-2 (methylbutan side chain) | R |

The stereochemical configuration directly influences the compound's interaction with the beta-1,3-glucan synthase target enzyme, as the spatial arrangement of functional groups must complement the enzyme's binding site architecture [4] [23]. Comparative analysis with echinocandin antifungals reveals that ibrexafungerp's distinct stereochemical pattern contributes to its unique binding mode and reduced cross-resistance profile [10] [23].

Solubility Profile Across pH Gradients

Ibrexafungerp demonstrates pronounced pH-dependent solubility characteristics that significantly impact its biological activity and pharmacological properties [8] [26]. The compound exhibits extremely limited aqueous solubility under neutral conditions, with a predicted water solubility of 0.000346 mg/mL at physiological pH [5]. This poor aqueous solubility reflects the compound's highly lipophilic nature and substantial molecular weight, which exceeds optimal parameters for water solubility [5] [26].

The pH-dependent solubility profile becomes particularly significant in acidic environments, where the compound demonstrates enhanced dissolution and improved biological activity [8] [26]. Antifungal activity studies reveal dramatic improvements in potency as environmental pH decreases from neutral to acidic conditions [8]. Against Candida albicans isolates, the minimum inhibitory concentration values decrease from 0.25 μg/mL at pH 7.0 to less than 0.016 μg/mL at pH 4.5, representing more than a fifteen-fold enhancement in activity [8].

Similar pH-dependent activity patterns occur with Candida glabrata isolates, where minimum inhibitory concentration values decrease from 1.0 μg/mL at pH 7.0 to 0.063 μg/mL at pH 4.5 [8]. This enhanced activity in acidic conditions correlates with improved compound solubility and potentially altered target protein conformation under low pH conditions [8] [26].

| pH | MIC₅₀ vs C. albicans (μg/mL) | MIC₉₀ vs C. albicans (μg/mL) | MIC₅₀ vs C. glabrata (μg/mL) | MIC₉₀ vs C. glabrata (μg/mL) |

|---|---|---|---|---|

| 7.0 | 0.25 | 0.5 | 1.0 | 1.0 |

| 5.72 | 0.25 | 0.25 | 0.5 | 0.5 |

| 4.5 | <0.016 | <0.016 | 0.063 | 0.063 |

The compound's solubility enhancement in acidic environments facilitates penetration into acidic tissue compartments and may contribute to its therapeutic efficacy in treating localized fungal infections where tissue pH is reduced [8] [26].

Partition Coefficient and Lipophilic Properties

Ibrexafungerp exhibits substantial lipophilic characteristics as evidenced by its calculated octanol-water partition coefficient values [5] [9]. Computational predictions using different methodologies yield logarithmic partition coefficient values ranging from 3.28 to 4.9, indicating considerable lipophilicity that places the compound well above the optimal range for oral bioavailability according to traditional drug-likeness parameters [5] [21].

The high lipophilicity correlates with extensive protein binding characteristics, with experimental studies demonstrating protein binding values between 99.5% and 99.8% in plasma [2] [9]. This extensive protein association primarily involves albumin binding and significantly influences the compound's distribution and pharmacokinetic behavior [2] [9]. The substantial volume of distribution observed in preclinical studies, ranging from 4.7 to 5.3 L/kg across multiple species, reflects the compound's strong affinity for tissue components and limited aqueous phase partitioning [9] [26].

| Property | Value | Source/Method |

|---|---|---|

| Water Solubility | 0.000346 mg/mL | ALOGPS |

| LogP (predicted) | 3.28 - 4.9 | ALOGPS/Chemaxon |

| LogS | -6.3 | ALOGPS |

| pKa (Strongest Acidic) | 4.39 | Chemaxon |

| pKa (Strongest Basic) | 9.75 | Chemaxon |

| Protein Binding | 99.5-99.8% | Experimental |

| Polar Surface Area | 125.38 Ų | Chemaxon |

| Hydrogen Acceptor Count | 8 | Chemaxon |

| Hydrogen Donor Count | 2 | Chemaxon |

| Rotatable Bond Count | 14 | Chemaxon |

| Number of Rings | 7 | Chemaxon |

The molecular polar surface area of 125.38 square angstroms exceeds the recommended threshold of 90 square angstroms for optimal membrane permeability, yet the compound maintains biological activity through its specific target interactions [5]. The presence of eight hydrogen bond acceptors and two hydrogen bond donors contributes to the compound's capacity for specific protein binding while limiting its passive diffusion across biological membranes [5].

The enfumafungin biosynthetic gene cluster represents one of the most sophisticated examples of fungal secondary metabolite production, centered around the extraordinary bifunctional enzyme encoded by the efuA gene [1] [2] [3]. This gene cluster encompasses twelve genes organized in a linear arrangement on a single genomic locus, with efuA positioned centrally to enable optimal metabolic flux control. The core gene efuA spans 3997 base pairs and contains a single short intron of 52 base pairs, encoding a remarkable 1314 amino acid fusion protein that represents the first documented example of a terpene cyclase-glycosyltransferase fusion enzyme in nature [1] [3].

The gene cluster architecture demonstrates sophisticated organization with eleven flanking genes putatively involved in biosynthesis, regulation, transport, and self-resistance mechanisms [1] [3]. These include three cytochrome P450 monooxygenases (efuB, efuG, efuH), an acetyltransferase (efuC), a dehydrogenase (efuE), a desaturase (efuI), a flavin-dependent reductase (efuL), transport proteins (efuF, efuK), a transcriptional regulator (efuD), and a resistance factor (efuJ). This comprehensive genetic toolkit enables the complete conversion of simple precursor molecules into the complex enfumafungin structure through a series of precisely coordinated enzymatic transformations.

Terpene Cyclase Domain Characterization

The terpene cyclase domain of enfumafungin synthase exhibits remarkable structural and mechanistic features that distinguish it from conventional fungal triterpene cyclases [1] [2] [4] [3]. This domain belongs to the ISOPRENC2like superfamily and demonstrates a predicted βγ barrel structure characteristic of bacterial squalene-hopene cyclases rather than the typical oxidosqualene cyclases found in fungi. The domain contains the essential DXDD motif (specifically D374-X-D376-D377), which is absolutely conserved among bacterial squalene-hopene cyclases and serves as the catalytic center for substrate activation through protonation [4] [5] [6] [3].

The cyclase domain catalyzes the critical carbocation-mediated polycyclization cascade that transforms linear squalene or 2,3-oxidosqualene substrates into the complex fernane-type backbone [1] [3]. Unlike typical bacterial squalene-hopene cyclases that produce simple hopene products, enfumafungin synthase performs additional Wagner-Meerwein rearrangements including hydride and methyl migrations that are characteristic of oxidosqualene cyclases, positioning this enzyme as an evolutionary intermediate between bacterial and eukaryotic triterpene cyclases [1] [3]. The cyclization proceeds through sequential ring formations (A→B→C→D→E rings) with precise stereochemical control to generate the specific fernane skeleton required for subsequent biosynthetic modifications.

Glycosyltransferase Domain Structure and Function

The glycosyltransferase domain of enfumafungin synthase represents an extraordinary example of metabolic channeling through protein fusion, enabling immediate glycosylation of the triterpene product without release from the enzyme complex [1] [3]. This domain exhibits characteristics of the GT1Gtflike glycosyltransferase family and demonstrates 26% amino acid identity to the sterol 3-β-glucosyltransferase of Aspergillus fumigatus [1] [3]. The domain specifically catalyzes the transfer of glucose from UDP-glucose to the C-3 hydroxyl position of the newly formed triterpene, establishing the critical β-D-glucosidic linkage that characterizes enfumafungin-type compounds.

The structural integration of the glycosyltransferase domain with the terpene cyclase represents a remarkable evolutionary innovation that provides significant metabolic advantages [1] [3]. This fusion architecture eliminates the need for substrate diffusion between separate enzymes, thereby increasing pathway efficiency and reducing the potential for side reactions or substrate loss. The domain maintains the core catalytic mechanism of glycosyltransferases while adapting to accept the unique fernane-type triterpene substrate, demonstrating remarkable enzymatic plasticity and evolutionary optimization.

Phylogenetic Relationship to Bacterial Squalene-Hopene Cyclases

Comprehensive phylogenetic analysis reveals that the terpene cyclase domain of enfumafungin synthase shares a direct evolutionary relationship with bacterial squalene-hopene cyclases, exhibiting 35-37% amino acid identity and clustering with 100% bootstrap support in phylogenetic reconstructions [1] [2] [4] [3]. This relationship represents a remarkable example of horizontal gene transfer from bacteria to fungi, fundamentally challenging traditional views of triterpene biosynthesis evolution. The conservation of the critical DXDD motif and predicted βγ barrel structure confirms the bacterial ancestry of this domain while highlighting the functional diversification that has occurred following transfer to the fungal host.

The phylogenetic evidence indicates that enfumafungin synthase represents the first member of a widespread lineage of fungal squalene-hopene cyclases, with orthologous enzymes identified across multiple ascomycete classes including Leotiomycetes, Eurotiomycetes, Sordariomycetes, and Dothideomycetes [1] [3]. This broad distribution suggests that the horizontal transfer event occurred early in ascomycete evolution and has been maintained due to the selective advantages provided by these unique biosynthetic capabilities. The bacterial origin explains the enzyme's ability to use squalene as a substrate, contrasting with typical fungal triterpene cyclases that exclusively utilize 2,3-oxidosqualene.

Evolution from Sterol Glycosyltransferases

The glycosyltransferase domain of enfumafungin synthase demonstrates clear evolutionary derivation from fungal sterol glycosyltransferases through a process of functional adaptation and structural integration [1] [3]. Phylogenetic reconstruction of the glycosyltransferase domain reveals that it forms a highly supported clade (100% bootstrap support) with other GT domains fused to terpene cyclases, which collectively cluster with characterized sterol 3-β-glucosyltransferases from Arabidopsis thaliana and Saccharomyces cerevisiae [1] [3]. This evolutionary relationship indicates that the fusion enzyme arose through the combination of a horizontally transferred bacterial cyclase domain with an endogenous fungal glycosyltransferase gene.

The evolutionary transition from sterol to triterpene glycosylation represents a remarkable example of enzyme substrate promiscuity and adaptive evolution [1] [3]. While maintaining the core GT1 family fold and catalytic mechanism, the domain has adapted to accommodate the structurally distinct fernane-type triterpene substrate rather than traditional sterol molecules. This adaptation required subtle but critical changes in substrate binding specificity while preserving the fundamental UDP-glucose binding and transfer chemistry. The successful fusion of these domains suggests strong evolutionary pressure for metabolic channeling and pathway efficiency in enfumafungin biosynthesis.

Biosynthetic Gene Cluster Organization and Regulation

The enfumafungin biosynthetic gene cluster demonstrates sophisticated organization and regulation that enables coordinated production of this complex natural product [1] [3]. The cluster spans approximately 20 kilobases and contains twelve genes arranged in a linear fashion, with the core efuA gene positioned centrally to facilitate optimal regulation and metabolic flux control. The cluster includes dedicated regulatory elements, most notably efuD, which encodes a TFIIE-like transcription initiation factor that likely provides pathway-specific transcriptional control under enfumafungin-producing conditions.

Transport and resistance mechanisms are integrated into the cluster architecture through efuF (sugar phosphate permease), efuK (sterol transport protein), and efuJ (SED1-like resistance protein) [1] [3]. These genes ensure adequate substrate availability, efficient product efflux, and protection of the producer organism from the antifungal activity of enfumafungin. The presence of these dedicated transport and resistance genes highlights the sophisticated regulatory mechanisms that have evolved to optimize pathway performance while maintaining cellular viability. The coordinated expression of all cluster genes under enfumafungin-producing conditions demonstrates the effective integration of this secondary metabolite pathway with primary fungal metabolism.

Proposed Biosynthetic Assembly Mechanisms

The proposed biosynthetic mechanism for enfumafungin assembly represents one of the most complex and innovative pathways discovered in fungal natural product biosynthesis [1] [7] [8] [3]. The pathway initiates with enfumafungin synthase (EfuA) catalyzing the protonation-initiated cyclization of squalene or 2,3-oxidosqualene through the conserved DXDD motif, generating a carbocation at the C-2/C-3 position that triggers the polycyclization cascade [1] [3]. The cyclization proceeds through sequential ring formations with accompanying Wagner-Meerwein rearrangements to establish the characteristic fernane-type backbone, followed by immediate glycosylation of the C-3 hydroxyl by the fused glycosyltransferase domain.

Subsequent pathway steps involve a series of precisely orchestrated modifications by the tailoring enzymes [1] [3]. The desaturase efuI catalyzes critical double bond isomerization to establish the proper fernane backbone structure, while the three cytochrome P450 monooxygenases (efuB, efuG, efuH) perform hydroxylations at C-2, C-19, C-23, and C-25 positions. The acetyltransferase efuC specifically modifies the C-2 hydroxyl group, a modification that is essential for antifungal activity. The dehydrogenase efuE oxidizes the C-25 hydroxyl to a ketone, enabling spontaneous hemiacetal formation with the C-23 hydroxyl group.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Prevention of recurrent vulvovaginal candidiasis, Treatment of vulvovaginal candidiasis

Mechanism of Action

Absorption Distribution and Excretion

90% of a radiolabelled oral dose of ibrexafungerp is recovered in the feces, with 51% as the unchanged parent drug. 1% of a radiolabelled oral dose is recovered in the urine.

The volume of distribution at steady state is approximately 600 L.

Clearance values of 53.6 L/h and 56.1 L/h have been reported.

Metabolism Metabolites

Wikipedia

Potassium_hexafluorozirconate

FDA Medication Guides

Ibrexafungerp

TABLET;ORAL

SCYNEXIS

11/30/2022

Biological Half Life

Use Classification

Dates

2: Jiménez-Ortigosa C, Paderu P, Motyl MR, Perlin DS. Enfumafungin derivative MK-3118 shows increased in vitro potency against clinical echinocandin-resistant Candida Species and Aspergillus species isolates. Antimicrob Agents Chemother. 2014;58(2):1248-51. doi: 10.1128/AAC.02145-13. PubMed PMID: 24323472; PubMed Central PMCID: PMC3910825.

3: Pfaller MA, Messer SA, Motyl MR, Jones RN, Castanheira M. Activity of MK-3118, a new oral glucan synthase inhibitor, tested against Candida spp. by two international methods (CLSI and EUCAST). J Antimicrob Chemother. 2013 Apr;68(4):858-63. doi: 10.1093/jac/dks466. PubMed PMID: 23190764.

4: Pfaller MA, Messer SA, Motyl MR, Jones RN, Castanheira M. In vitro activity of a new oral glucan synthase inhibitor (MK-3118) tested against Aspergillus spp. by CLSI and EUCAST broth microdilution methods. Antimicrob Agents Chemother. 2013 Feb;57(2):1065-8. doi: 10.1128/AAC.01588-12. PubMed PMID: 23229479; PubMed Central PMCID: PMC3553681.

5: Lamoth F, Alexander BD. Antifungal activities of SCY-078 (MK-3118) and standard antifungal agents against clinical non-Aspergillus mold isolates. Antimicrob Agents Chemother. 2015 Jul;59(7):4308-11. doi: 10.1128/AAC.00234-15. PubMed PMID: 25896696; PubMed Central PMCID: PMC4468689.

6: Hector RF, Bierer DE. New β-glucan inhibitors as antifungal drugs. Expert Opin Ther Pat. 2011 Oct;21(10):1597-610. doi: 10.1517/13543776.2011.603899. Review. PubMed PMID: 21787240.

7: Wring SA, Randolph R, Park S, Abruzzo G, Chen Q, Flattery A, Garrett G, Peel M, Outcalt R, Powell K, Trucksis M, Angulo D, Borroto-Esoda K. SCY-078 A First in Class Orally Active Antifungal Glucan Synthesis Inhibitor: Pre-Clinical Pharmacokinetics and Pharmacodynamic Target in Murine Models of Disseminated Candidiasis. Antimicrob Agents Chemother. 2017 Jan 30. pii: AAC.02068-16. doi: 10.1128/AAC.02068-16. [Epub ahead of print] PubMed PMID: 28137806.

8: Walker K. Interscience Conference on Antimicrobial Agents and Chemotherapy - 50th Annual Meeting - Research on Promising New Agents: Part 2. IDrugs. 2010 Nov;13(11):746-8. PubMed PMID: 21046516.